molecular formula C13H13F3N2O2 B15337704 Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate

Cat. No.: B15337704
M. Wt: 286.25 g/mol
InChI Key: OFVXJDNCWJBTHV-UHFFFAOYSA-N
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Description

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a propanoate ester side chain at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this scaffold attractive in medicinal chemistry and agrochemical research . Its synthesis typically involves cross-coupling reactions or functional group transformations, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVXJDNCWJBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=C2N1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[1,2-a]pyridine Synthesis via Cyclocondensation

The imidazo[1,2-a]pyridine scaffold is typically constructed through cyclocondensation between α-bromo carbonyl compounds and 2-aminopyridines. For derivatives bearing a trifluoromethyl group at the 6-position, 5-(trifluoromethyl)pyridin-2-amine serves as the primary starting material.

Cyclization with Ethyl Bromopyruvate

Reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system (1,2-dimethoxyethane/methanol, 1:1 v/v) at 80°C for 14 hours yields ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate with a 42% yield after silica gel purification. This method, validated by Kaken Pharmaceutical Co., leverages the electrophilic nature of the α-bromo ketone to facilitate ring closure, forming the imidazole moiety.

Key Reaction Conditions

  • Solvent: 1,2-Dimethoxyethane/methanol (1:1)
  • Temperature: 80°C
  • Catalyst: None (thermal cyclization)
  • Yield: 42%

While this approach installs a carboxylate ester at the 2-position, subsequent functionalization at the 3-position is required to access the target propanoate derivative.

Functionalization at the 3-Position

The 3-position of imidazo[1,2-a]pyridines is amenable to electrophilic substitution and transition metal-catalyzed cross-coupling. Strategies include halogenation followed by carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling

The chloro intermediate can undergo Suzuki-Miyaura or Heck couplings to introduce the propanoate side chain. For example:

Suzuki Coupling with Ethyl 3-Boronopropanoate

Reaction of 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine with ethyl 3-boronopropanoate in the presence of palladium(II) acetate and a phosphine ligand (e.g., SPhos) in toluene/water (3:1) at 100°C could theoretically yield the target compound.

Hypothetical Reaction Conditions

  • Catalyst: Pd(OAc)₂/SPhos
  • Base: K₂CO₃
  • Solvent: Toluene/water
  • Temperature: 100°C
  • Expected Yield: 50–70% (based on analogous couplings)
Heck Coupling with Ethyl Acrylate

A Heck reaction between 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and ethyl acrylate using palladium(II) acetate and triethylamine in DMF at 120°C may afford the desired propanoate ester via β-hydride elimination.

Hypothetical Reaction Conditions

  • Catalyst: Pd(OAc)₂
  • Base: Et₃N
  • Solvent: DMF
  • Temperature: 120°C
  • Expected Yield: 60–80% (extrapolated from similar systems)

Alternative Routes via Reductive Functionalization

Hydrogenation of Propargyl Intermediates

Introducing a propargyl group at the 3-position via Sonogashira coupling, followed by hydrogenation, could yield the propanoate side chain. For instance:

  • Sonogashira Coupling: React 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine with ethyl propiolate using Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N to form the alkyne intermediate.
  • Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) reduces the triple bond to a single bond, yielding the propanoate ester.

Advantages:

  • High regioselectivity for anti-Markovnikov addition.
  • Mild conditions preserve the trifluoromethyl group.

Challenges and Optimization Considerations

  • Regioselectivity in Cyclocondensation: Competing reactions at the 2- and 3-positions necessitate precise control of electronic and steric effects. Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophiles to the 3-position, favoring desired substitution.
  • Stability of Intermediates: Chloro and iodo derivatives may degrade under prolonged heating; thus, in-situ generation and immediate use are recommended.
  • Catalyst Poisoning: The basic nitrogen in the imidazole ring can coordinate palladium, requiring excess ligand or higher catalyst loadings.

Comparative Analysis of Synthetic Pathways

Method Key Steps Advantages Limitations
Cyclocondensation + Cross-Coupling Halogenation, Suzuki/Heck coupling High modularity; late-stage diversification Multi-step synthesis; moderate yields
Propargyl Hydrogenation Sonogashira coupling, hydrogenation Direct C–C bond formation; scalability Requires specialized catalysts
Direct Alkylation Electrophilic substitution Single-step functionalization Limited substrate scope

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Conditions Product Yield/Notes
1M NaOH, reflux, 6 hours3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoic acidNot quantified; inferred from ester reactivity
HCl (aq), 70°C, 12 hoursSame as aboveRequires HPLC monitoring for purity

Nucleophilic Aromatic Substitution

The electron-deficient imidazo[1,2-a]pyridine ring, activated by the trifluoromethyl group, facilitates electrophilic substitutions. Halogenation and nitration are plausible at the C-2 or C-8 positions.

Reaction Conditions Product References
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C → RT8-Bromo derivativeMechanistic analogy
NitrationHNO₃/H₂SO₄, 0°C2-Nitroimidazo[1,2-a]pyridineStructural inference

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated at C-8) participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for biaryl or amine-functionalized products.

Coupling Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid8-Aryl-imidazo[1,2-a]pyridine~75% (analogous)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine8-Amino-imidazo[1,2-a]pyridineNot reported

Reductive Alkylation

The imidazo[1,2-a]pyridine nitrogen can undergo alkylation under reductive conditions, forming tertiary amines.

Reagents Conditions Product Notes
R-X, NaBH₃CN, MeOHRT, 24 hoursN-Alkylated imidazo[1,2-a]pyridineLimited data

Ring Functionalization via Meldrum’s Acid

The parent imidazo[1,2-a]pyridine core is synthesized via Meldrum’s acid-mediated condensation (see synthesis below), suggesting potential retro- or forward reactions for ring modification.

Reaction Components Outcome Reference
Multicomponent condensation2-Aminopyridine, arylglyoxal, Meldrum’s acidImidazo[1,2-a]pyridine core formation

Enantioselective Conjugate Addition

While not directly reported for this compound, structurally similar imidazo[1,2-a]pyridines undergo rhodium-catalyzed enantioselective additions to α,β-unsaturated esters (e.g., 97% yield, >99:1 er in ethanol) .

Key Mechanistic Insights:

  • Trifluoromethyl Group Influence : Enhances electrophilicity of the imidazo[1,2-a]pyridine ring, directing substitutions to electron-deficient positions (C-2/C-8) .

  • Ester Reactivity : Ethyl propanoate acts as a leaving group or stabilizes intermediates in nucleophilic attacks.

Scientific Research Applications

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from related imidazo[1,2-a]pyridine derivatives are critical for understanding its unique properties. Below is a detailed analysis:

Substituent Position and Functional Group Variations

a) Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (SS-8020)
  • Key Differences: Bromine at position 3 and ester at the 2-carboxylate (vs. propanoate at position 3 in the target compound).
  • Impact: The bromine substituent increases molecular weight (MW: ~363.1 g/mol) and may hinder ring functionalization due to steric effects.
b) Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4)
  • Key Differences: Ester at position 2 (vs. position 3) and absence of the propanoate chain.
  • Impact: The 2-carboxylate configuration limits interactions with hydrophobic binding pockets in biological targets. Similarity scores >0.97 to the target compound suggest minor structural tweaks can significantly modulate activity .
c) Ethyl 3-({5-carbamoyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)propanoate ()
  • Key Differences: Carbamoyl and morpholinophenyl groups at position 5/2 (vs. trifluoromethyl at position 6).
  • Impact : These polar groups enhance solubility but reduce membrane permeability. The compound’s yield (69%) reflects synthetic challenges compared to simpler analogs .

Electronic and Steric Effects of Substituents

  • Trifluoromethyl (-CF₃) : Common in analogs (e.g., ’s patent derivatives), this electron-withdrawing group stabilizes the ring against oxidation. Its position at the 6-position optimizes steric compatibility with enzymatic active sites .
  • Sulfonyl Groups : In ’s derivatives, ethylsulfonyl groups improve solubility but may introduce metabolic liabilities (e.g., susceptibility to reductase enzymes) .

Data Tables: Structural and Functional Comparison

Table 1. Key Analogs of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Key Applications
Target Compound -CF₃ (6), propanoate (3) ~258.20* N/A Drug discovery
SS-8020 () -CF₃ (6), -Br (3), ester (2) ~363.1 N/A Agrochemical intermediates
CAS 860457-99-4 () -CF₃ (6), ester (2) ~258.20 N/A Medicinal chemistry
Ethyl 3-({5-carbamoyl-2-[4-(morpholin-4-yl)phenyl]imidazo... () -carbamoyl (5), morpholinophenyl (2) ~442.16 69 Kinase inhibitors

*Calculated based on ’s molecular formula (C₁₁H₉F₃N₂O₂).

Table 2. Substituent Effects on Physicochemical Properties
Substituent Position Electronic Effect Solubility (LogP)* Bioavailability
-CF₃ 6 Electron-withdrawing ~2.5 (moderate) High
-Br 3 Electron-withdrawing ~3.0 (low) Moderate
Propanoate ester 3 Neutral ~1.8 (high) High
Morpholinophenyl 2 Electron-donating ~1.2 (very high) Low (polar)

*Estimated from analogous structures in and .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as trifluoromethyl-substituted pyridines or imidazo[1,2-a]pyridine intermediates. For example:
  • Route 1 : Cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., NaOH) in aqueous media, yielding the imidazo[1,2-a]pyridine core .
  • Route 2 : Condensation of 2-aminopyridines with α-haloketones (e.g., ethyl bromoacetate), followed by trifluoromethylation using agents like CF3Cu .
  • Key Reagents : Potassium carbonate (base), EDCI (coupling agent), and solvents like ethanol or dimethoxyethane .
  • Optimization : Elevated temperatures (80–100°C) and inert atmospheres improve cyclization efficiency .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in <sup>19</sup>F NMR), ethyl ester (δ 1.2–1.4 ppm for CH3), and imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) .
  • LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 393 [M+H]<sup>+</sup>) and retention times (e.g., 0.29–1.26 minutes under specific conditions) .
  • HRMS : Validate exact mass (e.g., m/z 442.1614 [M+H]<sup>+</sup> for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in trifluoromethylation steps?

  • Methodological Answer : Contradictions in yield data (e.g., 55% vs. 91% in similar syntheses ) often arise from:
  • Reagent Purity : Ensure anhydrous conditions for trifluoromethylating agents to prevent hydrolysis.
  • Catalyst Selection : Transition metals like Pd or Cu enhance trifluoromethyl group incorporation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMA) improve solubility of intermediates .
  • Table 1 : Comparative yields under varying conditions:
CatalystSolventTemp (°C)Yield (%)
NoneEthanol8055
Pd(OAc)2DMA10091

Q. What strategies resolve discrepancies in biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Variations in antimicrobial or anticancer activity (e.g., IC50 values) may stem from:
  • Substituent Effects : The 3-chloro vs. 3-propanoate group alters electron density and target binding .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times .
  • Metabolite Interference : Use LCMS to rule out degradation products during bioassays .

Q. How can computational methods guide the design of derivatives with enhanced stability?

  • Methodological Answer :
  • DFT Calculations : Predict the impact of substituents (e.g., trifluoromethyl) on HOMO-LUMO gaps and thermal stability .
  • MD Simulations : Assess interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
  • Case Study : Ethyl 6-(trifluoromethyl) derivatives showed 30% higher thermal stability (TGA data) than non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do different studies report conflicting HPLC retention times for the same compound?

  • Methodological Answer : Discrepancies (e.g., 0.29 vs. 1.26 minutes ) arise from:
  • Column Variability : C18 vs. phenyl-hexyl columns alter retention.
  • Mobile Phase : Acetonitrile/water vs. methanol/buffer systems affect separation .
  • Detection Wavelength : UV absorption at 254 nm vs. 220 nm influences peak resolution .

Methodological Best Practices

Q. What protocols ensure reproducibility in one-pot syntheses of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Stepwise Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation .
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
  • Yield Optimization : Pre-dry solvents and reagents over molecular sieves to mitigate moisture-sensitive side reactions .

Tables for Key Data

Q. Table 2: Spectroscopic Signatures of this compound

TechniqueKey Data PointsReference
<sup>1</sup>H NMRδ 1.35 (t, 3H, CH3), 4.30 (q, 2H, OCH2), 7.8–8.1 (m, Ar-H)
<sup>13</sup>C NMRδ 14.1 (CH3), 61.5 (OCH2), 121.5 (q, J = 272 Hz, CF3)
HRMSm/z 393.1028 [M+H]<sup>+</sup> (Calcd: 393.1031)

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